1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride
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Overview
Description
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride is a chemical compound with the molecular formula C13H15NOS HCl and a molecular weight of 269.8 g/mol. This compound is primarily used in biochemical and proteomics research. It is known for its unique structure, which includes a phenyl group, a thiophen-2-ylmethyl group, and an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride typically involves the reaction of phenyl-2-ethanol with thiophen-2-ylmethylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the pH is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute different groups on the compound.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol oxide.
Reduction: Reduction reactions can produce 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the study of proteomics, where it helps in understanding protein interactions and functions. Additionally, it is used in the development of new pharmaceuticals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride is unique due to its specific structural features. Similar compounds include 1-Phenyl-2-[(thiophen-3-ylmethyl)-amino]-ethanol hydrochloride and 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. These compounds differ in the position of the thiophenyl group, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-2-(thiophen-2-ylmethylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12;/h1-8,13-15H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXVBMUYLHZKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CS2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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